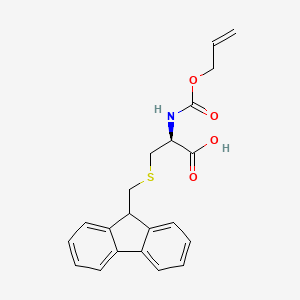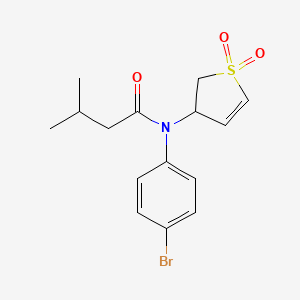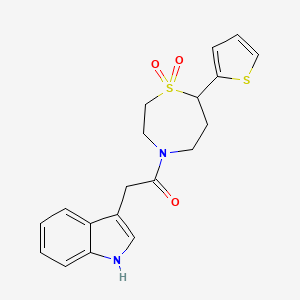![molecular formula C26H24N2 B2811757 1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole CAS No. 477845-53-7](/img/structure/B2811757.png)
1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole” is a solid substance with a molecular weight of 364.49 . Its IUPAC name is 1-(4-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole .
Molecular Structure Analysis
The compound has a complex structure with two pyrrole rings, each substituted with two methyl groups. It also contains two phenyl rings, one of which is substituted with an ethynyl group . For a detailed molecular structure analysis, it would be best to use a molecular modeling software.Physical And Chemical Properties Analysis
The compound is a solid substance . It’s soluble in many organic solvents but has low solubility in water .科学的研究の応用
Synthesis and Pharmacological Potential
Pyrrole derivatives have been synthesized for potential pharmacological activities. For instance, new 1H-1-pyrrolylcarboxamides were synthesized, showcasing the versatility of pyrrole compounds in creating pharmacologically interesting molecules. These compounds were characterized using TLC, NMR, and IR spectroscopy, indicating their potential for further pharmacological evaluation (A. Bijev, P. Prodanova, A. Nankov, 2003).
Antimicrobial Evaluation
Novel pyrrole derivatives have been evaluated for their antimicrobial properties. A series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4,5-dihydroisoxazoles showed in vitro antibacterial activity, suggesting the potential of pyrrole derivatives in developing new antimicrobial agents (Abhishek Kumar, Pankaj Kumar, Fathima Nihana, 2017).
Material Science Applications
Pyrrole derivatives have applications in materials science, particularly in the development of non-linear optical materials. For example, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate was studied for its potential use as a non-linear optical (NLO) material, demonstrating the multifunctionality of pyrrole derivatives in advanced material applications (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Antioxidant Activity
Pyrrole derivatives have been investigated for their antioxidant activities. Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives demonstrated remarkable antioxidant activity, suggesting the importance of pyrrole structures in designing antioxidant agents (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).
Electropolymerization and Surface Modification
Pyrrole derivatives have been used to improve the properties of poly(pyrrole) layers through electropolymerization and electrocopolymerization, indicating their utility in modifying surface properties for enhanced performance in various applications (Sebastian Schneider, Matthias Füser, M. Bolte, A. Terfort, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their activity .
Mode of Action
It has been observed that similar compounds can interact with their targets, leading to changes in their activity .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (19925), density (104±01 g/cm3), melting point (82-85°C), boiling point (3406±300 °C), and vapor pressure (848E-05mmHg at 25°C) can give some insights into its potential bioavailability .
Result of Action
It has been observed that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy .
特性
IUPAC Name |
1-[4-[2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethynyl]phenyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-5-6-20(2)27(19)25-15-11-23(12-16-25)9-10-24-13-17-26(18-14-24)28-21(3)7-8-22(28)4/h5-8,11-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBJWXAWBIFPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C#CC3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2811674.png)
![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)
![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2811681.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811687.png)


![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)
![1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2811691.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811693.png)

